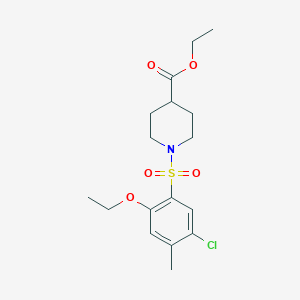
Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a benzenesulfonyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Ethylation and Chlorination: The ethyl ester group and the chlorine atom can be introduced through alkylation and halogenation reactions, respectively.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: A simpler piperidine derivative without the benzenesulfonyl group.
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxamide: A related compound with an amide group instead of an ester group.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: A piperidine derivative with a pyrazinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
873589-35-6 |
|---|---|
分子式 |
C17H24ClNO5S |
分子量 |
389.9g/mol |
IUPAC 名称 |
ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H24ClNO5S/c1-4-23-15-10-12(3)14(18)11-16(15)25(21,22)19-8-6-13(7-9-19)17(20)24-5-2/h10-11,13H,4-9H2,1-3H3 |
InChI 键 |
BBGLSDIEKUJVLH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


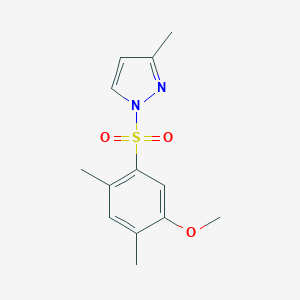
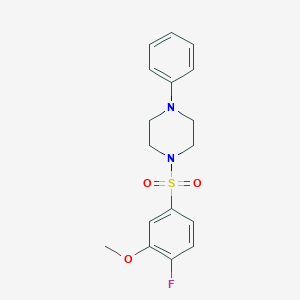
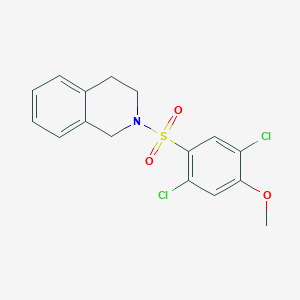
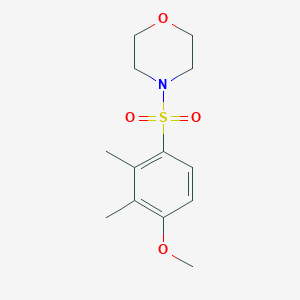
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B345323.png)
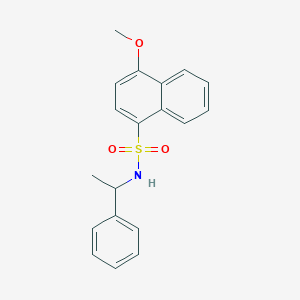
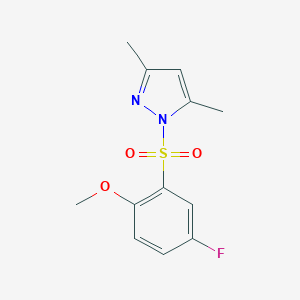
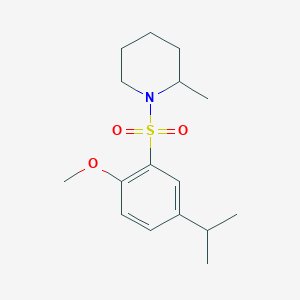
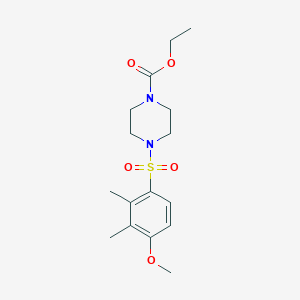
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B345336.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345342.png)
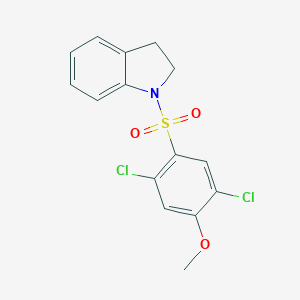
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B345349.png)
![4-Bromo-1-methoxy-2-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B345350.png)
